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4-Bromo-N-cyclohexylpyridin-2-

amine

Cat. No.: B577734 Get Quote

4-Bromo-N-cyclohexylpyridin-2-amine is a key heterocyclic amine that serves as a versatile

building block in contemporary organic and medicinal chemistry.[1] Its structure, featuring a

substituted pyridine core, is a prevalent scaffold in the development of therapeutic agents,

particularly kinase inhibitors which are crucial in oncology research.[1] The precise structural

characterization of this intermediate is paramount to ensure the integrity of multi-step

syntheses and the desired biological activity of the final compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable

analytical technique for the unambiguous structural elucidation of organic molecules.[2][3]

Unlike ¹H NMR, ¹³C NMR spectra are typically simpler due to the low natural abundance (1.1%)

of the ¹³C isotope, which virtually eliminates carbon-carbon coupling, and the common use of

proton-decoupling techniques that render each unique carbon as a single line.[4][5] This guide

provides a comprehensive analysis of the ¹³C NMR spectrum of 4-Bromo-N-
cyclohexylpyridin-2-amine, blending theoretical predictions with practical experimental

protocols for researchers, scientists, and drug development professionals.

Part 1: Theoretical Analysis and Spectral Prediction
A thorough understanding of the molecular structure and the electronic effects of its

substituents is the foundation for accurately predicting and interpreting a ¹³C NMR spectrum.

The molecule possesses 9 chemically non-equivalent carbon atoms, and thus, 9 distinct

signals are expected in the proton-decoupled ¹³C NMR spectrum.
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Molecular Structure and Carbon Numbering
To facilitate a clear discussion, the carbon atoms of 4-Bromo-N-cyclohexylpyridin-2-amine
are numbered as shown in the diagram below.

Figure 1: Molecular Structure and Carbon Numbering Scheme.

Predicting Chemical Shifts: Substituent Effects
The chemical shift (δ) of each carbon is primarily influenced by its hybridization and electronic

environment. For substituted aromatic and heteroaromatic rings, the principle of additivity of

substituent effects provides a robust method for predicting chemical shifts.[6][7][8]

1.2.1 Pyridine Ring Carbons (C2-C6)

The analysis begins with the standard chemical shifts of unsubstituted pyridine (in CDCl₃):

C2/C6 at ~150 ppm, C3/C5 at ~124 ppm, and C4 at ~136 ppm.[9][10] We then consider the

effects of the 2-N-cyclohexylamino and 4-bromo substituents.

2-N-cyclohexylamino Group (-NH-cyclohexyl): This is a potent electron-donating group

(EDG) through resonance. It significantly shields (moves to a lower δ value) the ipso carbon

(C2) and the para carbon (C6). It also shields the ortho carbons (C3). The effect on the meta

carbon (C5) is minimal. For reference, the ¹³C spectrum of 2-aminopyridine shows C2 at

~158.5 ppm, C3 at ~108.5 ppm, C4 at ~137.9 ppm, C5 at ~113.7 ppm, and C6 at ~148.1

ppm.[11][12][13] The strong shielding at C3 and C5 is particularly noteworthy.

4-Bromo Group (-Br): Halogens exert a dual influence: an electron-withdrawing inductive

effect (-I) and an electron-donating resonance effect (+R). For bromine, the inductive effect

generally deshields adjacent carbons. However, a dominant factor for the directly attached

(ipso) carbon is the "heavy atom effect," which causes significant shielding. The trend in

chemical shifts for the C4 carbon in 4-substituted pyridines has been shown to correlate well

with similar substitutions in benzene.[14] The bromine atom will therefore strongly shield C4.

Combined Effects on Pyridine Carbons:

C2: Directly attached to the strongly electron-donating amino group. Expected to be the most

downfield carbon due to its position adjacent to the ring nitrogen and the exocyclic nitrogen,

but its precise shift is modulated by the amino group's donation. Expected δ ≈ 158-162 ppm.
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C3: Shielded by the ortho amino group but deshielded by the ortho bromine. The net effect

will likely result in a signal in the mid-range of the aromatic region. Expected δ ≈ 110-115

ppm.

C4: The ipso-carbon to the bromine atom. The heavy atom effect will cause a significant

upfield shift. Expected δ ≈ 105-110 ppm.

C5: Deshielded by the ortho bromine and shielded by the meta amino group. The

deshielding from bromine is likely to dominate. Expected δ ≈ 140-145 ppm.

C6: Shielded by the para amino group. Expected δ ≈ 148-152 ppm.

1.2.2 Cyclohexyl Ring Carbons (C1'-C4')

The chemical shifts of the cyclohexyl carbons are analyzed starting from the baseline value for

cyclohexane (~27.1 ppm in CDCl₃).

-NH- Group Effect: The attachment to an electronegative nitrogen atom causes a strong

deshielding effect on the alpha-carbon (C1'). The effect diminishes with distance (beta and

gamma carbons).[15]

C1': The ipso-carbon attached to the amine nitrogen. This carbon will be significantly

deshielded and shifted downfield into the 50-55 ppm range.[16][17]

C2'/C6': The ortho or β-carbons. These will be deshielded relative to cyclohexane but less so

than C1'. Expected δ ≈ 33-37 ppm.

C3'/C5': The meta or γ-carbons. These are further from the nitrogen and will have chemical

shifts closer to that of unsubstituted cyclohexane. Expected δ ≈ 25-28 ppm.

C4': The para or δ-carbon. This carbon is the most remote from the nitrogen and is expected

to be the most shielded of the cyclohexyl carbons. Expected δ ≈ 24-26 ppm.

Summary of Predicted ¹³C NMR Data
The predicted chemical shifts and the reasoning behind them are summarized in the table

below. This serves as a predictive framework for spectral assignment.
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Carbon Atom Predicted δ (ppm)
Rationale for Chemical
Shift

Pyridine Ring

C2 158 – 162

Attached to two N atoms (ring

and amino); strong

deshielding.

C3 110 – 115
Shielded by ortho -NHR group,

deshielded by ortho -Br.

C4 105 – 110

Strong shielding due to the

"heavy atom effect" of the

attached Br.

C5 140 – 145

Deshielded by ortho -Br;

minimal effect from meta -

NHR.

C6 148 – 152 Shielded by para -NHR group.

Cyclohexyl Ring

C1' 50 – 55

Deshielded by direct

attachment to electronegative

N atom.

C2', C6' 33 – 37
β-carbon to N; moderate

deshielding.

C3', C5' 25 – 28
γ-carbon to N; minor

deshielding.

C4' 24 – 26

δ-carbon to N; least affected,

most shielded of cyclohexyl

group.

Part 2: Experimental Protocol for Data Acquisition
Achieving a high-quality, interpretable ¹³C NMR spectrum requires meticulous sample

preparation and the selection of appropriate acquisition parameters. The following protocol is a
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self-validating system designed for robustness and reproducibility.

Sample Preparation Workflow
The quality of the NMR spectrum is directly dependent on the quality of the sample.

Suspended solids, paramagnetic impurities, and improper concentration can all lead to poor

spectral resolution and line shape.
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Sample Preparation

NMR Acquisition

Weigh Sample
(50-100 mg)

Transfer to Vial

Add Deuterated Solvent
(0.6-0.7 mL CDCl₃ or DMSO-d₆)

Vortex to Dissolve

Filter Solution
(Pipette with glass wool plug)

Transfer to NMR Tube

Cap and Label Tube

Insert Sample into Spectrometer

Lock and Shim

Load Acquisition Parameters

Acquire Spectrum

Process Data
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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